molecular formula C20H16N4O2 B2589137 2-(2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-1-(indolin-1-yl)ethanone CAS No. 955602-20-7

2-(2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-1-(indolin-1-yl)ethanone

Cat. No.: B2589137
CAS No.: 955602-20-7
M. Wt: 344.374
InChI Key: FUZUWTSXECCJEJ-UHFFFAOYSA-N
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Description

2-(2-(1,3,4-Oxadiazol-2-yl)-1H-indol-1-yl)-1-(indolin-1-yl)ethanone is a complex organic compound that features a unique structure combining an oxadiazole ring, an indole moiety, and an indoline group. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-1-(indolin-1-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Indole Synthesis: The indole moiety can be prepared via Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.

    Coupling Reactions: The final step involves coupling the oxadiazole and indole intermediates with an indoline derivative. This can be achieved through various coupling reactions such as Suzuki or Heck coupling, often using palladium catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole and indoline moieties, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the oxadiazole ring using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the indole and indoline rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of reduced oxadiazole derivatives.

    Substitution: Formation of various substituted indole or indoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, 2-(2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-1-(indolin-1-yl)ethanone is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic effects. Its ability to interact with various biological targets makes it a promising lead compound for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 2-(2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-1-(indolin-1-yl)ethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or DNA, leading to various biological effects. The compound’s structure allows it to fit into active sites of enzymes or bind to receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-Indol-3-yl)-1,3,4-oxadiazole: Similar structure but lacks the indoline moiety.

    1-(1H-Indol-3-yl)-2-(1,3,4-oxadiazol-2-yl)ethanone: Similar but with different positioning of functional groups.

    Indoline derivatives: Compounds with similar indoline structures but different substituents.

Uniqueness

The uniqueness of 2-(2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-1-(indolin-1-yl)ethanone lies in its combined structural features, which provide a distinct set of chemical and biological properties

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

1-(2,3-dihydroindol-1-yl)-2-[2-(1,3,4-oxadiazol-2-yl)indol-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O2/c25-19(23-10-9-14-5-1-3-7-16(14)23)12-24-17-8-4-2-6-15(17)11-18(24)20-22-21-13-26-20/h1-8,11,13H,9-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUZUWTSXECCJEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CN3C4=CC=CC=C4C=C3C5=NN=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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